molecular formula C10H10ClF2NO4 B14040797 (S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride

(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride

Cat. No.: B14040797
M. Wt: 281.64 g/mol
InChI Key: ANDJWDPPRCTOSX-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride is a synthetic compound with a unique structure that includes a dioxole ring and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxole ring, introduction of the fluorine atoms, and the final coupling with the amino acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments for scalability. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity, protein binding, and other biochemical processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C10H10ClF2NO4

Molecular Weight

281.64 g/mol

IUPAC Name

(3S)-3-amino-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H9F2NO4.ClH/c11-10(12)16-7-2-1-5(3-8(7)17-10)6(13)4-9(14)15;/h1-3,6H,4,13H2,(H,14,15);1H/t6-;/m0./s1

InChI Key

ANDJWDPPRCTOSX-RGMNGODLSA-N

Isomeric SMILES

C1=CC2=C(C=C1[C@H](CC(=O)O)N)OC(O2)(F)F.Cl

Canonical SMILES

C1=CC2=C(C=C1C(CC(=O)O)N)OC(O2)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.